molecular formula C28H23ClN2O3 B12144225 5-[4-(Benzyloxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Benzyloxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12144225
M. Wt: 470.9 g/mol
InChI Key: VZNCGAWSDMKPGG-UHFFFAOYSA-N
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Description

5-[4-(Benzyloxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a chloro substituent, and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzyloxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the benzyloxyphenyl intermediate through a nucleophilic substitution reaction.

    Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the pyrazolo[1,5-c][1,3]benzoxazine core.

    Introduction of the Chloro and Methylfuran Groups: The chloro and methylfuran groups are introduced through selective halogenation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzyloxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(Methoxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 5-[4-(Ethoxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

The uniqueness of 5-[4-(Benzyloxy)phenyl]-9-chloro-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific structural features, such as the benzyloxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. These differences can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H23ClN2O3

Molecular Weight

470.9 g/mol

IUPAC Name

9-chloro-2-(5-methylfuran-2-yl)-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C28H23ClN2O3/c1-18-7-13-27(33-18)24-16-25-23-15-21(29)10-14-26(23)34-28(31(25)30-24)20-8-11-22(12-9-20)32-17-19-5-3-2-4-6-19/h2-15,25,28H,16-17H2,1H3

InChI Key

VZNCGAWSDMKPGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)OCC6=CC=CC=C6

Origin of Product

United States

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